6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS: 2198150-33-1) is a heterocyclic compound with the molecular formula C₁₅H₁₅N₅OS and a molecular weight of 313.4 g/mol . Its structure features a thieno[2,3-d]pyrimidine core fused to an azetidine ring, which is further linked to a dihydropyridazinone moiety via a methylene bridge.
Properties
IUPAC Name |
6-methyl-2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-2-3-13(21)20(18-10)8-11-6-19(7-11)14-12-4-5-22-15(12)17-9-16-14/h2-5,9,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBWFUPGIISCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C₁₅H₁₈N₄OS
- Molecular Weight : 306.40 g/mol
- Structural Features : The compound contains a thienopyrimidine moiety, which is known for its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar thienopyrimidine derivatives showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. A notable case study involved the evaluation of a related compound in vitro against cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. For example, studies have shown that thienopyrimidine derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . This inhibition could lead to anti-inflammatory effects that are beneficial in treating conditions like arthritis.
Neuroprotective Effects
Recent investigations have suggested that compounds similar to 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one may exhibit neuroprotective effects. In animal models of neurodegenerative diseases, these compounds demonstrated a reduction in neuroinflammation and oxidative stress markers .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | COX inhibition | |
| Neuroprotective | Reduction of oxidative stress |
Table 2: Case Studies on Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thienopyrimidine Derivative A | HeLa | 15 | Apoptosis induction |
| Thienopyrimidine Derivative B | MCF-7 | 20 | Cell cycle arrest |
Scientific Research Applications
Therapeutic Potential
Anticancer Activity :
Recent studies have highlighted the potential of compounds containing thieno[2,3-d]pyrimidine derivatives in anticancer therapies. For instance, similar compounds have shown efficacy against various cancer cell lines by inhibiting proliferation and inducing apoptosis. The mechanism often involves interference with DNA synthesis or modulation of cell signaling pathways related to cancer progression .
Antimicrobial Properties :
Compounds with structural similarities to thieno[2,3-d]pyrimidines have demonstrated broad-spectrum antimicrobial activity. Studies have indicated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Neurological Applications :
There is emerging evidence suggesting that derivatives of thieno[2,3-d]pyrimidines could be effective in treating neurological disorders. For example, compounds with similar structures have been investigated for their anticonvulsant properties in preclinical models, showing promise in reducing seizure frequency and severity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that thieno[2,3-d]pyrimidine derivatives inhibit tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial Effects | Identified significant antibacterial activity against Staphylococcus aureus and Escherichia coli using agar diffusion methods. |
| Study C | Neurological Impact | Showed efficacy in reducing seizure activity in animal models through modulation of neurotransmitter systems. |
Synthesis and Modification
The synthesis of 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions that can be optimized for yield and purity. Modifications to the structure can enhance its biological activity or selectivity towards specific targets.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Thienopyrimidine Ring
The electron-deficient thieno[2,3-d]pyrimidine system undergoes NAS at position 4, facilitated by its pyrimidine-like reactivity. Key examples include:
Mechanistic studies suggest that the reaction proceeds via a two-step process: (1) deprotonation of the nucleophile and (2) aromatic substitution with displacement of the leaving group (e.g., chloride or methoxy) .
Hydrolysis of the Dihydropyridazinone Ring
The lactam group in the dihydropyridazinone ring undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C (6 h) | 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]pyridazine-3-carboxylic acid | Precursor for amide derivatives |
| Basic hydrolysis | 2M NaOH, reflux (8 h) | Sodium salt of the carboxylic acid | Improved solubility for further coupling |
The reaction is critical for generating intermediates for prodrug design or conjugates.
Alkylation at the Azetidine Nitrogen
The tertiary amine in the azetidine ring undergoes quaternization or alkylation:
Alkylation modifies pharmacokinetic properties and enables bioconjugation strategies .
Oxidation of the Dihydropyridazinone Ring
Controlled oxidation converts the dihydropyridazinone to a pyridazine system:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | Aqueous acetone, 0°C (2 h) | 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]pyridazin-3-one | Aromaticity enhancement |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, RT (4 h) | Fully oxidized pyridazine | Improved π-stacking in crystallography |
Oxidation alters electronic properties, impacting binding affinity in target proteins.
Cross-Coupling Reactions
The thienopyrimidine moiety participates in palladium-catalyzed cross-couplings:
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Reductive Amination at the Azetidine Linker
The azetidine’s secondary amine undergoes reductive amination with aldehydes/ketones:
| Carbonyl Compound | Reducing Agent | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT (6 h) | N-Methylazetidine derivative | 85% |
| Cyclohexanone | NaBH(OAc)₃, AcOH, DCE (12 h) | N-Cyclohexylazetidine analog | 78% |
This strategy introduces steric bulk to modulate target engagement .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.4 h | Acid-catalyzed hydrolysis of the lactam |
| 7.4 | 48 h | Minimal degradation |
| 9.0 | 12 h | Base-induced ring-opening of azetidine |
Data inform formulation strategies for oral or intravenous delivery .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the thienopyrimidine’s thiophene ring:
| Conditions | Product | Application |
|---|---|---|
| UV light, benzene, 24 h | Dimeric cyclobutane adduct | Study of phototoxicity mechanisms |
This reactivity underscores the need for light-protected storage .
The chemical versatility of 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one makes it a valuable scaffold for medicinal chemistry, enabling tailored modifications to optimize bioavailability, selectivity, and therapeutic efficacy. Experimental protocols emphasize the importance of controlled reaction conditions to mitigate side reactions inherent to polyheterocyclic systems.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Core Structural Variations
- Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s thieno[2,3-d]pyrimidine core incorporates a sulfur atom in the fused thiophene ring, which may enhance π-stacking interactions compared to the nitrogen-rich pyrrolo[2,3-d]pyrimidine seen in JAK inhibitors . This difference could influence binding affinity and selectivity for kinase targets.
- Azetidine vs.
Substituent Effects
- 6-Methyl vs.
- Fluorination :
Fluorinated analogs (e.g., ) exhibit increased metabolic stability and binding potency due to electron-withdrawing effects, whereas the absence of fluorine in the target compound may result in faster hepatic clearance .
Physicochemical and Pharmacokinetic Considerations
Table 2: Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
